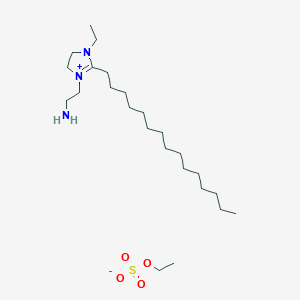
Pyridoxal benzoyl hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridoxal benzoyl hydrazone is a chemical compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-) This compound is derived from pyridoxal, a form of vitamin B6, and benzoyl hydrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridoxal benzoyl hydrazone can be synthesized through the condensation reaction between pyridoxal and benzoyl hydrazine. The reaction typically involves mixing equimolar amounts of pyridoxal and benzoyl hydrazine in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then stirred for several hours until the product precipitates out. The precipitate is filtered, washed, and recrystallized to obtain pure this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridoxal benzoyl hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazones .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of pyridoxal benzoyl hydrazone involves its ability to chelate metal ions, particularly iron. By binding to iron, the compound can inhibit iron-dependent processes, such as DNA synthesis and electron transport, which are crucial for cell proliferation and survival. This chelation mechanism is particularly relevant in the context of its antiproliferative and anticancer activities . Additionally, the compound can induce apoptosis in cancer cells by disrupting iron homeostasis and generating reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Pyridoxal isonicotinoyl hydrazone: Another hydrazone derivative with similar iron-chelating properties and potential anticancer activities.
Salicylaldehyde benzoyl hydrazone: Known for its antiproliferative effects and ability to inhibit iron uptake in neoplastic cells.
2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone: Exhibits strong antiproliferative activity and iron chelation properties.
Uniqueness: Pyridoxal benzoyl hydrazone is unique due to its derivation from pyridoxal, a form of vitamin B6, which imparts additional biological relevance. Its ability to chelate iron and disrupt iron-dependent processes makes it a valuable compound for studying iron metabolism and developing new therapeutic agents .
Eigenschaften
CAS-Nummer |
72343-06-7 |
|---|---|
Molekularformel |
C15H15N3O3 |
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C15H15N3O3/c1-10-14(20)13(12(9-19)7-16-10)8-17-18-15(21)11-5-3-2-4-6-11/h2-8,19-20H,9H2,1H3,(H,18,21)/b17-8+ |
InChI-Schlüssel |
VTHAZTPLDREYKS-CAOOACKPSA-N |
Isomerische SMILES |
CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=CC=C2)CO |
Kanonische SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


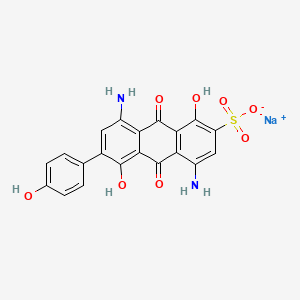


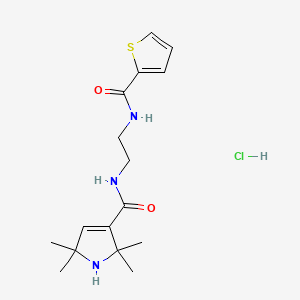



![(2R)-2-[(3-methoxyphenoxy)methyl]oxirane](/img/structure/B15182286.png)

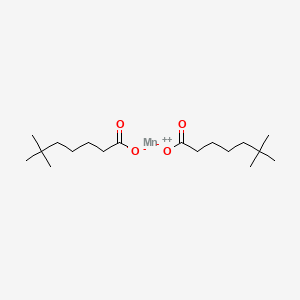

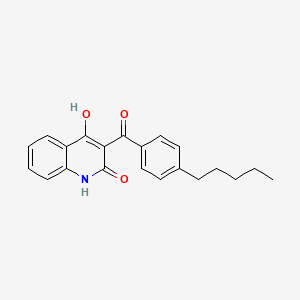
![N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine](/img/structure/B15182317.png)
